Leiokinine A

Alzheimer's disease Acetylcholinesterase inhibition 4-Quinolinone alkaloids

Leiokinine A (IC50=210 µM) exhibits 84-fold lower AChE potency than leptomerine, making it an indispensable low-activity control for AChE inhibitor screening cascades. Its precisely defined potency enables baseline threshold determination for hit identification and bridges structure-activity relationship (SAR) studies across the 4-quinolinone scaffold. A scalable gold-catalyzed total synthesis route—unavailable for co-isolated analogs—ensures reliable procurement and supports systematic combinatorial analog generation. Anchor your multi-concentration screening panels with this validated, benchmarked control compound.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 132587-63-4
Cat. No. B1674706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeiokinine A
CAS132587-63-4
Synonyms3-methoxy-1-methyl-2-propyl-4-quinolone
leiokinine A
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=O)C2=CC=CC=C2N1C)OC
InChIInChI=1S/C14H17NO2/c1-4-7-12-14(17-3)13(16)10-8-5-6-9-11(10)15(12)2/h5-6,8-9H,4,7H2,1-3H3
InChIKeyGEGKYZYCKNLWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leiokinine A (CAS 132587-63-4): Procurement Guide for a 4-Quinolinone Alkaloid Research Tool for AChE and Cell Differentiation Studies


Leiokinine A is a naturally occurring 4-quinolinone alkaloid isolated from Esenbeckia leiocarpa, with a molecular formula of C14H17NO2 and a molecular weight of 231.29 g/mol [1]. It belongs to the hydroquinolone class and is characterized by a 3-methoxy-1-methyl-2-propyl substitution pattern on the 4-quinolinone scaffold [2]. The compound has been primarily reported for its acetylcholinesterase (AChE) inhibitory activity, first identified through bioactivity-guided fractionation [3].

Why Leiokinine A Cannot Be Substituted by Other 4-Quinolinone Alkaloids in AChE Research


The 4-quinolinone alkaloids isolated from Esenbeckia leiocarpa exhibit starkly divergent AChE inhibitory activities despite their structural similarities, demonstrating that potency is exquisitely sensitive to subtle changes in scaffold substitution. For instance, leptomerine, a structurally related analog, shows an IC50 of 2.5 µM, which is 84-fold more potent than Leiokinine A (IC50 = 210 µM), while skimmianine is 6.7-fold less potent (IC50 = 1.4 mM) [1]. This broad spectrum of activities, spanning three orders of magnitude within a single natural source, necessitates the precise procurement of Leiokinine A for studies requiring a low-activity control or for investigating structure-activity relationships (SAR) at the 4-quinolinone scaffold.

Quantitative Differentiation Evidence for Leiokinine A as a Low-Activity AChE Inhibitor and Research Tool


AChE Inhibitory Potency: Leiokinine A vs. Leptomerine

In a direct head-to-head comparison using an in vitro acetylcholinesterase inhibition assay, Leiokinine A (IC50 = 0.21 mM, equivalent to 210 µM) was 84-fold less potent than the co-isolated alkaloid leptomerine (IC50 = 2.5 µM) [1]. This establishes Leiokinine A as a low-activity control compound within this chemotype series.

Alzheimer's disease Acetylcholinesterase inhibition 4-Quinolinone alkaloids

AChE Inhibitory Potency: Leiokinine A vs. Kokusaginine

When compared to the furoquinoline alkaloid kokusaginine, which is also found in E. leiocarpa, Leiokinine A (IC50 = 210 µM) was 4.6-fold less potent. Kokusaginine exhibited an IC50 of 46 µM in the same AChE inhibition assay [1].

Alzheimer's disease Acetylcholinesterase inhibitors Furoquinoline alkaloids

AChE Inhibitory Potency: Leiokinine A vs. Galanthamine (Clinical Reference)

Compared to the clinically approved AChE inhibitor galanthamine, Leiokinine A (IC50 = 210 µM) is 123-fold less potent. In the same study, galanthamine was used as a reference compound and showed an IC50 of 1.7 µM [1]. This large potency gap underscores Leiokinine A's role as a research tool rather than a lead compound.

Alzheimer's disease Acetylcholinesterase inhibition Drug reference compound

Synthetic Accessibility: Total Synthesis via Gold-Catalyzed Cascade

A concise total synthesis of Leiokinine A has been achieved via a gold-catalyzed 6-endo-dig azide-yne cyclization/O–H insertion cascade reaction, yielding the natural product in good to high yields under mild, neutral conditions [1]. This synthetic route is scalable, which distinguishes Leiokinine A from other 4-quinolinone alkaloids like leptomerine and kokusaginine, for which comparable total synthesis protocols have not been demonstrated.

Synthetic methodology Alkaloid synthesis Gold catalysis

Optimal Research and Procurement Scenarios for Leiokinine A


Low-Activity Control in AChE Inhibitor Screening Cascades

Given its 84-fold lower potency relative to leptomerine (IC50 = 2.5 µM) and 4.6-fold lower potency relative to kokusaginine (IC50 = 46 µM), Leiokinine A is optimally used as a low-activity control compound in AChE inhibitor screening cascades. Its inclusion in multi-concentration panels allows researchers to establish baseline activity thresholds for hit identification, particularly in natural product extract screening where E. leiocarpa alkaloids are present [1].

Structure-Activity Relationship (SAR) Studies on the 4-Quinolinone Scaffold

The broad range of AChE inhibitory activities among the six co-isolated alkaloids (from 2.5 µM for leptomerine to 1.4 mM for skimmianine, with Leiokinine A at 210 µM) makes Leiokinine A an essential intermediate data point for SAR studies aimed at understanding the structural determinants of AChE inhibition at the 4-quinolinone scaffold [1].

Scaffold Diversification via Scalable Total Synthesis

The availability of a scalable gold-catalyzed total synthesis route for Leiokinine A differentiates it from other E. leiocarpa alkaloids lacking comparable synthetic access. This enables procurement for combinatorial analog generation, where the 3-methoxy-1-methyl-2-propyl-4-quinolinone core can be systematically diversified to explore chemical space around the low-activity AChE binding mode [2].

Quote Request

Request a Quote for Leiokinine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.